Ambigol A

Mitochondrial bioenergetics Oxidative phosphorylation Protonophore design

Researchers often face inconsistent bioactivity when sourcing polychlorinated triphenyl natural products due to uncharacterized isomer mixtures. Ambigol A (CAS 151487-20-6) solves this with homogeneous synthetic material validated for key mechanistic studies. - Optimal protonophoric uncoupler: pKa 6.7 ensures robust mitochondrial membrane potential dissipation for OCR assays (HeLa cells). - Direct antibiotic activity: Active against Serratia spp., MRSA, VRE, B. megaterium, and B. subtilis. - Dual-target inhibitor: Potently inhibits cyclooxygenase (COX) and HIV-1 reverse transcriptase, a profile not shared by Ambigol B, C, or D. - Synthetic accessibility: Total synthesis route enables SAR programs and reproducible bioassays.

Molecular Formula C18H8Cl6O3
Molecular Weight 485 g/mol
CAS No. 151487-20-6
Cat. No. B124824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbigol A
CAS151487-20-6
Synonymsambigol A
Molecular FormulaC18H8Cl6O3
Molecular Weight485 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl
InChIInChI=1S/C18H8Cl6O3/c19-7-1-2-14(10(21)4-7)27-18-13(24)6-11(22)15(17(18)26)9-3-8(20)5-12(23)16(9)25/h1-6,25-26H
InChIKeyAHLSIYMTIQLHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ambigol A Overview


Ambigol A is a polychlorinated triphenyl natural product first isolated from the terrestrial cyanobacterium Fischerella ambigua (strain 108b) [1]. It is characterized by a unique scaffold comprising three 2,4-dichlorophenol units linked via biaryl and biaryl ether bonds, with a distinctive chlorination pattern at the central phenol ring [2]. The compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and molluscicidal properties, and has been identified as an uncoupler of oxidative phosphorylation [1][3][4]. Ambigol A is distinguished from its close structural analogs (Ambigol B, C, and D) by its specific substitution pattern and the presence of two free phenolic hydroxyl groups, which critically influence its protonophoric uncoupling efficiency and target engagement profile [2][4].

Mitochondrial uncoupling studies (protonophoric activity context)
Gram-positive antibacterial screening context
Enzyme inhibition assay context (COX, HIV-1 RT)
Synthetic scaffold for SAR and medicinal chemistry workflows

Why Ambigol A Cannot Be Substituted


While the ambigol family shares a common polyhalogenated aromatic core, subtle differences in chlorination patterns and hydroxyl group positioning among Ambigol A, B, C, and D translate into starkly divergent biological and physicochemical properties. Ambigol A possesses two phenolic hydroxyl groups (pKa 6.7), endowing it with optimal protonophoric uncoupling efficiency compared to Ambigol C (pKa 7.2) and Ambigol B (which lacks free hydroxyls due to etherification) [1]. Furthermore, Ambigol A exhibits a distinct target inhibition profile—it potently inhibits cyclooxygenase and HIV-1 reverse transcriptase, activities not shared equally across all ambigol analogs [2]. In functional assays, Ambigol A displays direct antibiotic activity against Serratia, whereas Ambigol C acts primarily as a prodigiosin inducer without direct growth inhibition in the same system [3]. These specificities underscore that generic substitution within the ambigol class is scientifically unsound for applications requiring precise mechanistic interrogation or reproducible bioactivity profiles.

Protonophoric Uncoupling Profile

The pKa shift to 7.2 in Ambigol C may reduce protonophoric uncoupling efficiency, limiting direct substitution in bioenergetic assays.

Enzyme Inhibition Profile

Ambigol B, C, and D lack reported COX and HIV-1 RT inhibition; substituting may omit the dual-target engagement required for enzyme studies.

Phenotypic Response in Serratia

Ambigol C induces prodigiosin production rather than direct antibiotic activity, altering the assay readout from growth inhibition to metabolic modulation.

Ambigol A Differentiation Evidence


Protonophoric Uncoupling vs. Ambigol C

Ambigol A exhibits a lower calculated pKa (6.7) than its close analog Ambigol C (pKa 7.2), placing it within the optimal range for weakly acidic uncouplers and enhancing its ability to dissipate the mitochondrial proton motive force [1]. In HeLa cells, Ambigol A treatment results in a pronounced increase in oxygen consumption rate, directly indicative of uncoupling activity, which is a direct consequence of its dual hydroxyl configuration [1]. This quantitative difference in acid dissociation constant dictates functional superiority in bioenergetic studies where efficient uncoupling is required.

Protonophoric Uncoupling vs. Ambigol C
Head-to-head
pKa 6.7
Δ 0.5 vs Ambigol C (pKa 7.2)
Supports protonophoric uncoupling endpoint context
Calculated pKa; HeLa OCR assay validation
Mitochondrial bioenergetics Oxidative phosphorylation Protonophore design

Serratia: Antibiotic vs. Prodigiosin Induction

In a direct comparison using Serratia sp. ATCC 39006, Ambigol A exerts direct antibiotic activity, inhibiting bacterial growth, whereas Ambigol C, at the same concentration, increases prodiginine production by a factor of 10 without exhibiting direct antibiotic effects against this strain [1]. This functional dichotomy highlights that Ambigol A and C engage distinct cellular targets or regulatory pathways, making them non-interchangeable for assays investigating antibiotic efficacy versus metabolic modulation.

Serratia: Antibiotic vs. Prodigiosin Induction
Head-to-head
Ambigol A: Direct antibiotic activity (growth inhibition)
Ambigol C: 10× prodigiosin induction, no direct antibiotic activity
Supports antimicrobial screening context (growth inhibition endpoint)
Serratia sp. ATCC 39006 liquid culture
Quorum sensing Bacterial secondary metabolism Antibiotic screening

COX and HIV-1 RT Inhibition

Ambigol A demonstrates a strong inhibition of cyclooxygenase (COX), with potency comparable to the reference inhibitor indometacin, and additionally inhibits HIV-1 reverse transcriptase [1]. These specific enzyme inhibitory activities are not reported for Ambigol B, which shows only moderate antimicrobial and cytotoxic effects in the same study, nor for Ambigol C or D, which lack this dual inhibition profile [1][2]. This unique combination of molecular targets makes Ambigol A the only ambigol congener validated for dual COX and RT inhibition.

COX and HIV-1 RT Inhibition
Head-to-head
Ambigol A: Inhibits COX (comparable to indometacin) and HIV-1 RT
Ambigol B/C/D: No COX or RT inhibition reported
Supports enzyme inhibition assay context (dual-target)
In vitro enzyme assays; indometacin reference
Anti-inflammatory Antiviral Enzyme inhibition

Gram-Positive Antibacterial Activity

Ambigol A is consistently reported to exhibit antibacterial activity against Gram-positive bacteria, specifically Bacillus megaterium and B. subtilis [1][2]. While Ambigol B also shows antibacterial properties, the 1993 primary report indicates Ambigol B's activity is only 'moderate' compared to Ambigol A's 'potent' activity against B. subtilis [1]. More recent class-level SAR studies confirm that the ambigol scaffold, particularly as exemplified by Ambigol A, displays exceptional antibiotic activity against challenging clinical isolates, including drug-resistant Staphylococcus aureus [2].

Gram-Positive Antibacterial Activity
Reported
Ambigol A: Reported higher activity against B. subtilis
Ambigol B: Moderate activity reported (same strains)
Supports Gram-positive screening context
Class-level cross-study comparison; agar diffusion and MIC data
Antibiotic discovery Gram-positive pathogens Natural product screening

Total Synthesis for SAR Studies

The first total synthesis of Ambigol A, along with other ambigol family members, has been achieved via a modular strategy employing sterically demanding mono- and bis-iodonium salts for biaryl ether formation and Suzuki cross-coupling for biaryl bond construction [1]. This synthetic route provides unequivocal access to homogeneous Ambigol A with exact structural fidelity, overcoming the limitations of natural extraction (yield variability, co-isolation of Ambigol B/C/D) and enabling the production of unnatural analogs for SAR exploration [1][2].

Total Synthesis for SAR Studies
Class-level
Modular total synthesis route; enables >99% purity control and scalable production
Supports batch consistency and SAR derivatization
Synthetic route avoids co-isolation of ambigol B/C/D
Total synthesis Medicinal chemistry Structure-activity relationship

Ambigol A Application Scenarios


Mitochondrial Uncoupling and Bioenergetics

Ambigol A is the preferred uncoupler for studies requiring efficient dissipation of the mitochondrial membrane potential in eukaryotic cells. Its optimal pKa of 6.7, compared to Ambigol C (pKa 7.2), ensures robust protonophoric activity, making it suitable for oxygen consumption rate (OCR) assays in HeLa cells and other models where quantitative assessment of oxidative phosphorylation is required [1]. Researchers should select Ambigol A over Ambigol C when a more potent and rapid uncoupling response is desired.

Serratia and Gram-Positive Antibacterial Screening

Ambigol A is the compound of choice for direct antibiotic susceptibility testing against Serratia spp. and challenging Gram-positive clinical isolates (e.g., MRSA, VRE). Unlike Ambigol C, which induces prodigiosin production without growth inhibition, Ambigol A exhibits direct bactericidal or bacteriostatic effects [2]. Furthermore, its established activity against Bacillus megaterium and B. subtilis positions it as a validated positive control in Gram-positive antibacterial screening campaigns [3][4].

Dual COX and HIV RT Inhibition Studies

Ambigol A uniquely serves as a dual-target inhibitor for studies on inflammation and viral replication. Its potent inhibition of cyclooxygenase (comparable to indometacin) and HIV-1 reverse transcriptase distinguishes it from Ambigol B, C, and D, which lack this dual activity profile [3][5]. This makes Ambigol A an essential tool for probing the interplay between inflammatory pathways and retroviral processes in cell-based models.

Synthetic Methodology and Medicinal Chemistry

Due to the availability of a robust total synthesis route, Ambigol A serves as a foundational scaffold for structure-activity relationship (SAR) studies and medicinal chemistry programs. The synthetic approach enables access to homogeneous Ambigol A for reproducible bioassays and provides a platform for generating focused libraries of unnatural ambigol analogs [6][4]. Industrial procurement of synthetic Ambigol A is critical for quality-controlled lead optimization and patent filing.

Application
Selection Property
Validation Focus
Mitochondrial uncoupling studies
Protonophoric uncoupling profile (pKa context)
Oxygen consumption rate (OCR) endpoint review
Gram-positive antibacterial screening
Direct antibiotic activity context
Growth inhibition endpoint review against Gram-positive strains
Enzyme inhibition studies (COX / RT)
Dual-target inhibition profile
COX and HIV-1 RT enzyme assay endpoint review
Synthetic chemistry and SAR
Synthetic accessibility and batch homogeneity
Purity and structural fidelity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambigol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.